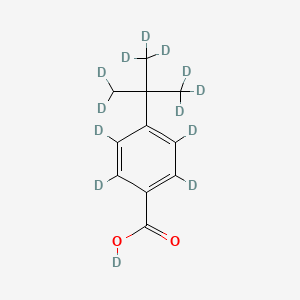

4-tert-Butylbenzoic-D13 Acid

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Scientific Inquiry

Deuterium (²H), an isotope of hydrogen containing one proton and one neutron, is a particularly valuable label in scientific research. clearsynth.com Replacing hydrogen with deuterium in a molecule creates a deuterated compound that is chemically similar to its parent but has a higher mass. clearsynth.com This mass difference is easily detectable by mass spectrometry, making deuterium-labeled compounds excellent tracers for metabolic and pharmacokinetic studies. clearsynth.com

Deuterium labeling is instrumental in:

Metabolic Research : Scientists can trace the metabolic fate of a drug or other xenobiotic by administering the deuterated version and analyzing metabolites. clearsynth.com

Quantitative Analysis : Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry assays. Because they behave almost identically to the non-labeled analyte during sample preparation and analysis, they can correct for sample loss and ionization variability, leading to highly accurate measurements.

Mechanistic Studies : The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," where reactions involving C-D bond cleavage are slower. Studying this effect provides valuable insights into reaction mechanisms. symeres.com

NMR Spectroscopy : In proton NMR (¹H NMR), the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte. Using deuterated solvents minimizes this interference, resulting in cleaner and more easily interpretable spectra. tcichemicals.comlabinsights.nl

Overview of 4-tert-Butylbenzoic Acid as a Model Aromatic Carboxylic Acid

4-tert-Butylbenzoic acid, also known as p-tert-butylbenzoic acid (PTBBA), is an aromatic carboxylic acid. vinatiorganics.com It is a white crystalline solid with a molecular formula of C₁₁H₁₄O₂. ontosight.aivinatiorganics.com The structure consists of a benzoic acid core with a tert-butyl group attached at the para (4-) position of the benzene (B151609) ring. ontosight.ai This bulky, non-polar tert-butyl group and the polar carboxylic acid group give the molecule distinct chemical properties.

It is used commercially as a modifier for alkyd resins, a polymerization regulator for polyesters, and a corrosion inhibitor. chemicalbook.comcymitquimica.com Furthermore, it serves as an intermediate in the synthesis of other chemicals, including fragrances and PVC heat stabilizers. vinatiorganics.comvinatiorganics.com A key application is in the production of avobenzone, a common UVA blocker used in sunscreens. vinatiorganics.com

Table 1: Physicochemical Properties of 4-tert-Butylbenzoic Acid

| Property | Value | References |

| CAS Number | 98-73-7 | ontosight.aivinatiorganics.com |

| Molecular Formula | C₁₁H₁₄O₂ | ontosight.aivinatiorganics.com |

| Molecular Weight | 178.23 g/mol | vinatiorganics.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline powder/needles | vinatiorganics.comontosight.ainih.gov |

| Melting Point | 162-167 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Insoluble in water; soluble in alcohol and benzene | vinatiorganics.comvinatiorganics.comnih.gov |

| pKa | 3.9 (in water at 20°C, saturated solution) | vinatiorganics.comsigmaaldrich.comsigmaaldrich.com |

This table is based on interactive data from multiple sources.

Rationale for Deuteration to 4-tert-Butylbenzoic-D13 Acid in Research Applications

The deuteration of 4-tert-butylbenzoic acid to create this compound involves replacing the 13 non-labile hydrogen atoms on the aromatic ring and the tert-butyl group with deuterium atoms. This specific isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary rationale for using this compound is its application in human biomonitoring and environmental analysis. nies.go.jppublisso.de For instance, 4-tert-butylbenzoic acid is a known metabolite of the synthetic fragrance lysmeral (also known as lilial). publisso.de To accurately measure the concentration of 4-tert-butylbenzoic acid in complex biological matrices like urine, a reliable internal standard is required. publisso.de

This compound serves this purpose perfectly because:

Its retention time in liquid chromatography (LC) is nearly identical to the non-deuterated form.

Its chemical behavior during sample extraction and ionization is the same.

Its mass is significantly different, allowing it to be distinguished from the native analyte by a mass spectrometer.

A study on the determination of lysmeral metabolites in urine utilized this compound (TBBA-d13) as a deuterated internal standard for quantification via liquid chromatography-mass spectrometry (LC-MS/MS). publisso.de Similarly, an analytical method for detecting p-tert-butylbenzoic acid in air samples employs p-tert-butylbenzoic acid-d13 as an internal standard, using specific mass transitions for quantification. nies.go.jp

Table 2: Mass Spectrometry Transitions for 4-tert-Butylbenzoic Acid and its D13 Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 4-tert-Butylbenzoic Acid | 177 | 133 | nies.go.jp |

| This compound | 190 | 146 | nies.go.jp |

This table shows the mass-to-charge ratio (m/z) of the precursor and product ions used for quantification in a tandem mass spectrometry (MS/MS) experiment, as described in the cited reference.

This use as an internal standard allows for precise and accurate measurement of trace amounts of 4-tert-butylbenzoic acid, which is critical for assessing human exposure to its parent compounds and understanding its environmental prevalence.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD |

InChI Key |

KDVYCTOWXSLNNI-LMQJRLHESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Applications of 4 Tert Butylbenzoic D13 Acid

Role as an Internal Standard in Quantitative Spectrometric Analysis

4-tert-Butylbenzoic-D13 acid serves as an exemplary internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. Its utility stems from its structural and chemical similarity to the non-labeled analyte, 4-tert-Butylbenzoic acid, while possessing a distinct mass due to the incorporation of thirteen deuterium (B1214612) atoms. This mass difference is the cornerstone of its application in isotope dilution mass spectrometry (IDMS), a high-precision analytical method. wikipedia.org When added to a sample at a known concentration, this compound co-elutes with the native analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. clearsynth.comscispace.com By measuring the ratio of the mass spectrometer's response for the analyte to that of the deuterated standard, analysts can achieve highly accurate and precise quantification, effectively correcting for variations in sample preparation, injection volume, and instrument response. restek.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high accuracy. youtube.com The fundamental principle involves introducing a known amount of an isotopically enriched version of the analyte, such as this compound, into the sample. wikipedia.org This "isotopic spike" homogenously mixes with the sample, and the resulting mixture is analyzed by a mass spectrometer. youtube.com The instrument measures the ratio of the natural isotope (the analyte) to the enriched isotopic spike (the internal standard). youtube.com

The key advantages of IDMS are:

High Precision and Accuracy: Since the method relies on the ratio of two measurements (analyte and standard) rather than the absolute signal intensity of the analyte, it is less susceptible to fluctuations in instrument performance or sample loss during preparation. wikipedia.orgyoutube.com Any loss or variation affects both the analyte and the standard nearly identically, preserving the critical ratio. scispace.com

Correction for Variables: IDMS effectively compensates for procedural inconsistencies, including incomplete extraction recovery, and variations in ionization efficiency caused by the sample matrix. clearsynth.comrestek.com

Optimization of an IDMS method using this compound involves several critical steps:

Purity of the Standard: The chemical and isotopic purity of the this compound must be accurately known.

Optimal Spiking Ratio: The amount of the deuterated standard added should be optimized to be close to the expected amount of the native analyte to achieve the most precise ratio measurement.

Equilibration: Ensuring complete and homogenous mixing of the standard with the sample is crucial for the dilution principle to hold true.

Mass Spectrometric Conditions: The instrument parameters, such as ionization mode and collision energies for tandem mass spectrometry (MS/MS), must be tuned to provide selective and sensitive detection for both the analyte and the deuterated standard. nih.gov

The robustness of IDMS makes it exceptionally well-suited for trace analysis—quantifying minute amounts of substances in complex samples where other compounds can interfere with the measurement. youtube.comresearchgate.net 4-tert-Butylbenzoic acid and its derivatives are used in the manufacturing of alkyd resins, PVC stabilizers, and personal care products like sunscreens. vinatiorganics.com Consequently, the parent compound can appear as a trace contaminant in various matrices.

Environmental Monitoring: this compound can be used as an internal standard to quantify 4-tert-Butylbenzoic acid in environmental samples such as industrial wastewater, landfill leachate, or soil. In these matrices, a host of organic and inorganic compounds can suppress or enhance the analyte's signal in the mass spectrometer. clearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and reliable quantification even at low concentrations. clearsynth.commyadlm.org

Chemical and Industrial Analysis: In industrial quality control, this compound can be used to determine the concentration of residual 4-tert-Butylbenzoic acid in polymers or cosmetic formulations. The complexity of these product matrices makes direct quantification challenging. By using the isotope dilution method, manufacturers can ensure their products meet regulatory limits and quality specifications.

For an analytical method using this compound to be considered reliable and robust, it must undergo rigorous validation. nist.gov Key validation parameters ensure the method's performance is well-characterized and fit for its intended purpose. clearsynth.commdpi.com

Analytical Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing samples with known analyte concentrations spiked with a constant amount of the deuterated internal standard. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration. For a linear method, this plot will yield a straight line with a high coefficient of determination (R²), typically >0.99.

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nist.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Matrix Effects: This refers to the alteration of the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix. myadlm.org While a deuterated internal standard is designed to compensate for these effects, it is crucial to verify this. myadlm.org The effect is evaluated by comparing the analyte's response in a pure solvent to its response in a sample extract spiked at the same concentration. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these interferences. nih.gov

Interactive Table: Representative Method Validation Data for Quantification of 4-tert-Butylbenzoic acid using this compound Internal Standard

The table below shows typical performance data from a validated LC-MS/MS method.

| Validation Parameter | Specification | Result | Pass/Fail |

| Linearity | |||

| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Pass |

| Coefficient of Determination (R²) | ≥ 0.995 | 0.998 | Pass |

| Precision (RSD) | |||

| Intra-assay (n=6), Low QC (5 ng/mL) | ≤ 15% | 8.2% | Pass |

| Intra-assay (n=6), Mid QC (100 ng/mL) | ≤ 15% | 5.1% | Pass |

| Intra-assay (n=6), High QC (800 ng/mL) | ≤ 15% | 4.5% | Pass |

| Inter-assay (3 runs), Low QC | ≤ 20% | 11.5% | Pass |

| Inter-assay (3 runs), Mid QC | ≤ 20% | 7.8% | Pass |

| Inter-assay (3 runs), High QC | ≤ 20% | 6.9% | Pass |

| Matrix Effect | |||

| Signal Suppression/Enhancement | 80 - 120% | 95% (Corrected) | Pass |

Spectroscopic Characterization and Elucidation through Deuterium Labeling

NMR spectroscopy is an indispensable tool for confirming the identity and structure of molecules, including isotopically labeled compounds. For this compound, NMR is used to verify that the deuterium atoms have been incorporated at the correct positions and to determine the level of isotopic enrichment.

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus. nih.gov It is the most definitive method for confirming the site and extent of deuteration in a molecule. researchgate.net For this compound, the ²H NMR spectrum provides direct evidence of the isotopic labeling on both the tert-butyl group and the aromatic ring.

The expected ²H NMR spectrum of this compound would exhibit two main signals corresponding to the two different chemical environments of the deuterium atoms:

Aromatic Deuterons: A signal corresponding to the four deuterium atoms on the benzene (B151609) ring. These deuterons are in an electron-poor environment and would appear at a specific chemical shift.

tert-Butyl Deuterons: A signal corresponding to the nine deuterium atoms on the tert-butyl group. These aliphatic deuterons are in a more electron-rich environment and would appear at a different chemical shift, typically upfield from the aromatic signal.

The relative integration of these two peaks in the ²H NMR spectrum should correspond to the ratio of the number of deuterium atoms in each position (e.g., a 4:9 ratio). This confirms that the deuteration has occurred as intended across the entire molecule. Furthermore, the absence of significant signals in the corresponding regions of a proton (¹H) NMR spectrum would further confirm a high degree of isotopic enrichment.

Interactive Table: Expected NMR Data for this compound

| Nucleus | Region | Expected Chemical Shift (ppm) | Description |

| ²H (Deuterium) | Aromatic | ~7.5 - 8.0 | Signal corresponds to the 4 deuterium atoms on the phenyl ring. |

| ²H (Deuterium) | Aliphatic | ~1.3 | Signal corresponds to the 9 deuterium atoms on the tert-butyl group. |

| ¹³C (Carbon) | Aromatic | ~125 - 155 | Multiple signals for the aromatic carbons. Carbon atoms bonded to deuterium will show characteristic splitting (C-D coupling) and reduced signal intensity in proton-decoupled spectra. |

| ¹³C (Carbon) | Aliphatic | ~30 - 35 | Signals for the carbons of the tert-butyl group. The methyl carbons bonded to deuterium will show characteristic splitting. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic Effects on ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in 4-tert-Butylbenzoic Acid to form this compound induces subtle yet measurable changes in the Nuclear Magnetic Resonance (NMR) spectra. These alterations, known as isotope effects, primarily manifest as shifts in the chemical shifts (δ) of nearby nuclei and can also affect spin-spin coupling constants (J).

Isotope effects on chemical shifts are categorized as primary or secondary. A primary isotope effect is the change in the chemical shift of the deuterium nucleus itself compared to a proton in the same position, while a secondary isotope effect is the change in the chemical shift of another nucleus (e.g., ¹H or ¹³C) due to the isotopic substitution nearby. huji.ac.il For this compound, where the acidic proton and all aromatic and tert-butyl protons are replaced by deuterium, the focus is on the secondary isotope effects on the ¹³C signals of the molecular skeleton.

Generally, substitution with a heavier isotope leads to increased shielding of the neighboring nucleus, resulting in an upfield shift (a shift to a lower frequency or smaller ppm value). stemwomen.org The magnitude of this shift typically decreases as the number of bonds between the observed nucleus and the site of isotopic substitution increases. stemwomen.org

In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to deuterium (the aromatic C-D carbons and the tert-butyl C-D carbons) will exhibit the most significant upfield shifts. Carbons that are two or more bonds away will show progressively smaller shifts. For instance, the quaternary carbons (C1, C4, and the central carbon of the tert-butyl group) will experience isotope shifts due to deuteration on adjacent carbons.

The effect on coupling constants is also a critical aspect. While the direct one-bond coupling ¹J(C,H) is absent for the deuterated positions, it is replaced by ¹J(C,D). The magnitude of ¹J(C,D) is related to ¹J(C,H) by the ratio of the gyromagnetic ratios of the two isotopes (γD/γH ≈ 0.154), resulting in a much smaller coupling constant. Long-range couplings, such as ²J and ³J, are also affected, providing valuable information for detailed structural analysis. stemwomen.org

These isotopic shifts, although small, are powerful tools. They can aid in the unambiguous assignment of complex NMR spectra, probe subtle changes in molecular geometry and vibrational states, and study intermolecular interactions like hydrogen bonding. huji.ac.ilnih.gov

Table 1: Expected Secondary Isotope Effects on ¹³C NMR Chemical Shifts for this compound Hypothetical data based on established principles of isotope effects. The chemical shifts for the non-deuterated compound are standard literature values, and the isotope shifts (Δδ) are predicted negative values indicating an upfield shift.

| Carbon Atom | Typical δ (ppm) in 4-tert-Butylbenzoic Acid | Expected Isotope Shift Δδ (ppm) upon Deuteration | Notes on Isotope Effect |

|---|---|---|---|

| C=O (Carboxyl) | ~172 | -0.1 to -0.3 | Three-bond effect from deuteration at C2/C6. |

| C1 (Carboxyl-bearing) | ~128 | -0.2 to -0.5 | Two-bond effect from deuteration at C2/C6. |

| C2, C6 (Aromatic) | ~130 | -0.5 to -1.0 | One-bond effect from direct deuteration. |

| C3, C5 (Aromatic) | ~125 | -0.5 to -1.0 | One-bond effect from direct deuteration. |

| C4 (tert-Butyl-bearing) | ~155 | -0.2 to -0.5 | Two-bond effect from deuteration at C3/C5. |

| C(CH₃)₃ (Quaternary) | ~35 | -0.3 to -0.6 | Two-bond effect from deuteration of methyl groups. |

| C(CH₃)₃ (Methyl) | ~31 | -0.8 to -1.2 | One-bond effect from direct deuteration. |

Mass Spectrometry for Fragmentation Pathway Determination and Isotopic Fingerprinting

Mass spectrometry (MS) is an indispensable tool for analyzing this compound, providing insights into its molecular weight, structure, and fragmentation behavior. The heavy isotopic labeling is particularly advantageous for two main applications: elucidating fragmentation pathways and serving as an internal standard for isotopic fingerprinting.

Fragmentation Pathway Determination: In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, creating a unique mass spectrum that acts as a molecular fingerprint. For 4-tert-butylbenzoic acid, a primary fragmentation event is the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group. This occurs via alpha-cleavage, leading to the formation of a highly stable tertiary carbocation, which often represents the base peak in the spectrum. researchgate.net Other characteristic fragmentations for carboxylic acids include the loss of a hydroxyl group (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org

The use of this compound, where the aromatic and tert-butyl hydrogens are replaced by deuterium, provides a powerful method for confirming these pathways. The molecular ion (M⁺) will appear at a mass 13 units higher than the unlabeled compound. Consequently, all fragments retaining the deuterated tert-butyl group or the deuterated aromatic ring will also be shifted to higher mass-to-charge (m/z) ratios. For example, the loss of a methyl group (now •CD₃, mass 18) would result in a fragment at (M-18) instead of (M-15). This allows for the unambiguous identification of fragments and helps to map the intricate rearrangements and cleavage processes that occur. researchgate.net

Isotopic Fingerprinting: this compound serves as an excellent internal standard for the precise quantification of its non-deuterated analog in complex mixtures using a technique called isotope dilution mass spectrometry (IDMS). Because the deuterated standard is chemically identical to the analyte, it co-elutes in chromatographic separations (like GC-MS or LC-MS) and experiences the same behavior during sample preparation and ionization. researchgate.net

A known amount of the D13-labeled standard is added to a sample containing the unknown quantity of the non-deuterated compound. The mass spectrometer can distinguish between the analyte and the standard due to their mass difference. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, the concentration of the original analyte can be calculated with very high accuracy and precision. The 13-mass-unit difference provides a clear separation in the mass spectrum, free from interference from natural isotopic abundances, making quantification highly reliable.

Table 2: Predicted m/z Values for Major Fragments of 4-tert-Butylbenzoic Acid and its D13 Analog Molecular Weight of C₁₁H₁₄O₂ = 178.23 g/mol . Molecular Weight of C₁₁HD₁₃O₂ ≈ 191.31 g/mol .

| Fragmentation Process | Lost Fragment | m/z for C₁₁H₁₄O₂ | m/z for C₁₁HD₁₃O₂ |

|---|---|---|---|

| Molecular Ion [M]⁺ | - | 178 | 191 |

| Loss of Methyl Radical [M - CH₃/CD₃]⁺ | •CH₃ / •CD₃ | 163 | 173 |

| Loss of Hydroxyl Radical [M - OH/OD]⁺ | •OH / •OD | 161 | 173 |

| Loss of Carboxyl Radical [M - COOH/COOD]⁺ | •COOH / •COOD | 133 | 145 |

| Loss of tert-Butyl Radical [M - C(CH₃)₃/C(CD₃)₃]⁺ | •C(CH₃)₃ / •C(CD₃)₃ | 121 | 125 |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Band Shifts and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules. When applied to this compound, these methods offer unique insights through the analysis of isotopic band shifts, which in turn facilitates a more robust conformational analysis.

Isotopic Band Shifts: The frequency of a molecular vibration is dependent on the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, substituting a lighter atom with a heavier isotope, such as hydrogen (mass ~1) with deuterium (mass ~2), results in a significant decrease in the vibrational frequency of the corresponding bond.

This effect is particularly pronounced for bonds involving hydrogen. In the IR spectrum of 4-tert-butylbenzoic acid, the O-H stretching vibration of the carboxylic acid group appears as a very broad and strong absorption in the 2500-3300 cm⁻¹ region, a characteristic feature of hydrogen-bonded dimers. docbrown.info Upon deuteration of the acidic proton to O-D, this band shifts to a much lower frequency, typically around 2000-2400 cm⁻¹. researchgate.netcore.ac.uk Similarly, the aromatic and aliphatic C-H stretching vibrations, usually found between 2800-3100 cm⁻¹, are replaced by C-D stretching bands at lower wavenumbers (approx. 2100-2300 cm⁻¹). nih.gov Bending vibrations (e.g., O-H bend, C-H bend) also shift to lower frequencies. These predictable shifts are invaluable for confirming the assignment of specific vibrational modes in the spectra. researchgate.net

Conformational Analysis: 4-tert-Butylbenzoic acid, like other benzoic acids, typically exists as a centrosymmetric, hydrogen-bonded dimer in the solid state. researchgate.netcore.ac.uk Vibrational spectroscopy is highly sensitive to such intermolecular interactions. The formation of the dimer significantly affects the frequency of the C=O and O-H stretching modes. ias.ac.in

By analyzing the spectra of this compound, researchers can confirm the vibrational assignments related to the hydrogen atoms. For example, identifying the specific band that shifts upon deuteration of the acidic proton definitively assigns the O-H stretch, O-H in-plane bend, and O-H out-of-plane bend modes. This clarity helps in accurately modeling the force constants of the hydrogen bonds. Comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for both the deuterated and non-deuterated molecules allows for a refined understanding of the molecule's conformation, the strength of the hydrogen bonding, and the subtle structural changes that may occur upon isotopic substitution. nih.govias.ac.in

Table 3: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for 4-tert-Butylbenzoic Acid and its D13 Analog Data are approximate and based on typical values for benzoic acid and its deuterated derivatives. docbrown.inforesearchgate.net

| Vibrational Mode | Approx. Frequency in C₁₁H₁₄O₂ (cm⁻¹) | Approx. Frequency in C₁₁HD₁₃O₂ (cm⁻¹) | Isotope Shift Ratio (νH/νD) |

|---|---|---|---|

| O-H / O-D Stretch (in dimer) | ~3000 (broad) | ~2250 (broad) | ~1.33 |

| Aromatic C-H / C-D Stretch | 3050 - 3100 | 2250 - 2300 | ~1.35 |

| Aliphatic C-H / C-D Stretch | 2870 - 2960 | 2100 - 2250 | ~1.34 |

| C=O Stretch (in dimer) | ~1680 - 1700 | ~1670 - 1690 | ~1.01 (minor shift) |

| O-H / O-D In-Plane Bend | ~1420 | ~1050 | ~1.35 |

| O-H / O-D Out-of-Plane Bend | ~920 | ~680 | ~1.35 |

Mechanistic and Kinetic Investigations Employing 4 Tert Butylbenzoic D13 Acid

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling Experiments

Deuterium labeling is an indispensable technique for tracing the fate of atoms throughout a chemical reaction, thereby providing clear evidence for or against proposed mechanistic pathways. The strategic placement of deuterium in 4-tert-Butylbenzoic-D13 acid allows for the unambiguous determination of bond-breaking and bond-forming events.

One illustrative example is the investigation of the mechanism of oxidative decarboxylation of 4-tert-butylbenzoic acid. By using the D13-labeled compound, researchers can track the origin of hydrogen atoms in the resulting products. For instance, in a hypothetical reaction where the tert-butyl group is cleaved, the isotopic composition of the resulting isobutane can reveal whether the hydrogen atoms are sourced from the solvent or from an intramolecular rearrangement.

Table 1: Hypothetical Deuterium Labeling Study of Oxidative Decarboxylation

| Reactant | Proposed Mechanism | Expected Product | Observed Deuterium Content in Product | Mechanistic Implication |

|---|---|---|---|---|

| This compound | Intramolecular H-transfer | Isobutane-d9 | High | Supports intramolecular pathway |

Detailed research findings from such experiments can provide conclusive evidence for the operative reaction mechanism. The presence of a high percentage of deuterium in the product would strongly support a mechanism involving the direct transfer of a deuteron from the labeled reactant. Conversely, a significant decrease in the deuterium content would point towards the involvement of the solvent or other proton sources in the reaction pathway.

Determination and Interpretation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). The magnitude of the KIE can provide valuable information about the extent of bond breaking or formation involving the isotopically substituted atom in the transition state.

In the case of this compound, both primary and secondary KIEs can be investigated. A primary KIE would be observed in reactions where a C-D bond is broken in the rate-determining step. For example, in the oxidation of the tert-butyl group, the cleavage of a C-D bond would be expected to be slower than the cleavage of a C-H bond, leading to a kH/kD > 1.

Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, a change in the hybridization of the aromatic ring carbons from sp2 to sp3 in the transition state could be probed by the deuterium atoms on the benzene (B151609) ring of this compound.

Table 2: Hypothetical Kinetic Isotope Effects in the Oxidation of 4-tert-Butylbenzoic Acid

| Reaction | Isotopic Substitution | Observed kH/kD | Interpretation |

|---|---|---|---|

| Benzylic Oxidation | This compound (aromatic deuteration) | 1.15 | Secondary KIE, suggesting a change in hybridization at the aromatic ring in the transition state. |

The interpretation of KIEs is grounded in the principles of vibrational frequencies and zero-point energies. The C-D bond has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the primary KIE is often correlated with the linearity of the transition state for hydrogen transfer.

Probing Solvent Effects and Intermolecular Interactions with Deuterated Probes

The deuterated tert-butyl and aromatic groups of this compound can serve as sensitive probes for studying solvent effects and intermolecular interactions. The vibrational frequencies of C-D bonds are distinct from C-H bonds and can be monitored using techniques such as infrared (IR) and Raman spectroscopy. Changes in the solvent environment can lead to shifts in these frequencies, providing insights into the nature and strength of solute-solvent interactions.

For example, in a series of solvents with varying polarity and hydrogen-bonding capabilities, the C-D stretching frequencies of this compound can be measured. A shift to lower frequencies (a red shift) in a hydrogen-bond-donating solvent would suggest that the solvent is interacting with the electron-rich aromatic ring, thereby weakening the C-D bonds.

Furthermore, intermolecular interactions, such as dimer formation, which is common for carboxylic acids, can be investigated. The formation of hydrogen-bonded dimers of this compound can be studied by monitoring the O-H/O-D stretching frequencies in the IR spectrum. The use of the deuterated compound can help to decouple the vibrational modes and simplify the spectral analysis.

Table 3: Hypothetical Solvent-Induced Shifts in C-D Stretching Frequencies of this compound

| Solvent | Dielectric Constant | C-D Stretch (Aromatic, cm-1) | C-D Stretch (Aliphatic, cm-1) | Interpretation |

|---|---|---|---|---|

| Hexane | 1.88 | 2250 | 2150 | Minimal solvent interaction. |

| Dichloromethane | 8.93 | 2245 | 2148 | Weak dipole-induced dipole interactions. |

These studies demonstrate the versatility of this compound as a tool for probing the subtle forces that govern chemical reactivity and molecular recognition in solution. The wealth of information that can be obtained from such experiments underscores the importance of isotopic labeling in advancing our understanding of fundamental chemical processes.

Computational and Theoretical Studies of 4 Tert Butylbenzoic D13 Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties of Deuterated Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic structure of molecules. The substitution of hydrogen (protium) with deuterium (B1214612), as in 4-tert-Butylbenzoic-D13 Acid, introduces subtle but predictable changes to the molecular structure.

Electronic properties, such as the distribution of electron density, the dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are largely governed by the nuclear charge and the number of electrons. According to the Born-Oppenheimer approximation, the electronic structure is independent of the isotopic mass of the nuclei. Therefore, large-scale changes in electronic properties are not anticipated upon deuteration. However, second-order effects can arise from the altered vibrational wavefunctions, leading to minor perturbations in properties that depend on the average molecular geometry. For instance, the molecular polarizability may be slightly reduced in the deuterated species due to the smaller vibrational amplitudes of the C-D bonds compared to C-H bonds. cchmc.org

Table 1: Predicted Effects of Deuteration on Molecular Properties of 4-tert-Butylbenzoic Acid

| Property | Effect of Deuteration (H → D) | Theoretical Rationale |

|---|---|---|

| Bond Length (e.g., C-H vs. C-D) | Slightly shorter for deuterated bond | Lower zero-point vibrational energy and reduced vibrational amplitude. |

| Bond Angles | Minimal, secondary changes | Adjustments resulting from altered bond lengths to minimize overall molecular energy. |

| Dipole Moment | Negligible to very slight change | Primarily dependent on electronic structure, which is largely unaffected by isotopic substitution. |

| HOMO-LUMO Energy Gap | Essentially unchanged | Frontier orbital energies are a function of the electronic configuration, not nuclear mass. |

| Molecular Polarizability | Slightly decreased | Reduced amplitude of C-D vibrations compared to C-H vibrations leads to a less deformable electron cloud. cchmc.org |

Simulation of Spectroscopic Parameters and Vibrational Frequencies

The most significant and directly observable consequence of isotopic substitution is the shift in vibrational frequencies, which can be accurately simulated using computational methods. Theoretical simulations of the infrared (IR) and Raman spectra of deuterated molecules are crucial for interpreting experimental data and understanding molecular vibrations.

Studies on deuterated benzoic acid have successfully employed methods like Born-Oppenheimer molecular dynamics (BOMD) and DFT calculations (e.g., using the B3LYP functional with a 6-311++G** basis set) to simulate its IR spectra. researchgate.netresearchgate.net These simulations show excellent agreement with experimental findings and provide a framework for predicting the spectrum of this compound.

The vibrational frequency of a bond is approximately proportional to 1/√(μ), where μ is the reduced mass of the atoms involved. Since deuterium is about twice as heavy as protium (B1232500), bonds to deuterium vibrate at significantly lower frequencies. For this compound, this effect would be observed in several key regions of the vibrational spectrum:

O-D Stretch: The O-H stretching vibration of the carboxylic acid group, typically found around 3000 cm⁻¹, would shift to approximately 2200-2300 cm⁻¹ for the O-D stretch.

Aromatic C-D Stretch: The C-H stretching modes of the benzene (B151609) ring, usually appearing in the 3000-3100 cm⁻¹ range, would be replaced by C-D stretching modes around 2200-2300 cm⁻¹.

Aliphatic C-D Stretch: The C-H stretching vibrations of the tert-butyl group, typically in the 2850-2960 cm⁻¹ region, would shift to lower wavenumbers (approx. 2100-2200 cm⁻¹) upon deuteration.

Bending Modes: Bending vibrations (e.g., δ O-H, δ C-H) also shift to lower frequencies, although the shift is generally less pronounced than for stretching modes.

Computational models can simulate these shifts with high accuracy and also account for complex phenomena such as Fermi resonance and anharmonic coupling between different vibrational modes, which are critical for a precise reproduction of the experimental spectrum. researchgate.net

Table 2: Comparison of Typical Vibrational Frequencies (cm⁻¹) for H/D Isotopologues

| Vibrational Mode | Typical Frequency Range (Protium, C-H/O-H) | Predicted Frequency Range (Deuterium, C-D/O-D) | Approximate Frequency Ratio (νH / νD) |

|---|---|---|---|

| Carboxylic Acid O-H/O-D Stretch | ~3000 | ~2250 | ~1.33 |

| Aromatic C-H/C-D Stretch | 3000 - 3100 | 2200 - 2300 | ~1.35 |

| Aliphatic C-H/C-D Stretch (tert-butyl) | 2850 - 2960 | 2100 - 2200 | ~1.35 |

| Carboxylic Acid O-H/O-D Bend | ~1400 | ~1050 | ~1.33 |

| Aromatic C-H/C-D Out-of-Plane Bend | 700 - 900 | 500 - 700 | ~1.3-1.4 |

Theoretical Exploration of Isotopic Perturbations on Molecular Dynamics and Energetics

The change in nuclear mass upon deuteration has profound effects on the energetics and time-dependent behavior (molecular dynamics) of this compound. These perturbations are rooted in the principles of quantum mechanics, particularly the concept of zero-point vibrational energy (ZPVE).

The ZPVE is the minimum possible energy a quantum mechanical system can possess. For a harmonic oscillator, it is given by E₀ = ½hν, where ν is the vibrational frequency. Because C-D and O-D bonds have lower vibrational frequencies than their C-H and O-H counterparts, they also have a lower ZPVE. This means that deuterated bonds are effectively stronger and reside in a deeper potential well, requiring more energy to be broken. This energetic difference is the foundation of the kinetic isotope effect, where reactions involving the cleavage of C-D bonds are slower than those involving C-H bonds.

Molecular dynamics (MD) simulations, such as the aforementioned BOMD, can track the motions of atoms over time. researchgate.net In these simulations, the heavier deuterium atoms would exhibit slower velocities and smaller amplitudes of vibration compared to hydrogen atoms at the same temperature. This altered dynamic behavior can influence:

Intermolecular Interactions: The nature of hydrogen bonding is subtly changed upon deuteration to deuterium bonding. While electronically similar, the different vibrational dynamics can affect the strength and geometry of these bonds in condensed phases. Furthermore, non-covalent interactions like C-H•••π interactions are also perturbed, which can lead to different crystal packing arrangements, a phenomenon known as isotope polymorphism. rsc.org

Energy Transfer: The rate of intramolecular and intermolecular vibrational energy transfer can be altered. The mismatch in vibrational frequencies between deuterated and non-deuterated parts of a system can create bottlenecks for energy flow.

Conformational Dynamics: The rotational barrier of the tert-butyl group and the conformational preference of the carboxylic acid group could be slightly modified due to the changes in ZPVE and vibrational amplitudes.

Table 3: Summary of Isotopic Perturbations on Energetics and Dynamics

| Phenomenon | Underlying Principle | Theoretical Consequence for this compound |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Lower vibrational frequency of D-bonds (C-D, O-D). | Lower overall ZPVE for the molecule. Bonds involving deuterium are energetically stronger. |

| Molecular Dynamics | Increased mass of deuterium. | Slower atomic motion and reduced vibrational amplitude for deuterium atoms in simulations. |

| Intermolecular Forces | Changes in ZPVE and vibrational dynamics. | Slight modifications to deuterium bonding (vs. hydrogen bonding) and other non-covalent interactions, potentially affecting bulk properties. rsc.org |

| Radiative Decay | Changes in vibrational wavefunctions and overlap integrals. | Deuteration can influence the rates of photophysical processes like phosphorescence by altering spin-orbit coupling pathways. iaea.org |

Emerging Research Frontiers and Future Prospects for Deuterated Benzoic Acid Derivatives

Development of Novel and Efficient Deuteration Methodologies

The synthesis of deuterated compounds, such as 4-tert-Butylbenzoic-D13 Acid, relies on the development of increasingly sophisticated and efficient methodologies for isotope incorporation. Research has moved beyond classical methods toward more selective, cost-effective, and scalable techniques. A primary focus is on hydrogen isotope exchange (HIE) reactions, which allow for the direct replacement of hydrogen with deuterium (B1214612) in a late-stage synthesis, preserving the core molecular structure. acs.org

Modern approaches often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. resolvemass.ca One practical method developed for hydroxybenzoic acids involves dissolving the parent compound in D₂O and adjusting the acidity with deuterium chloride (DCl) before refluxing. This technique facilitates a selective electrophilic substitution of deuterium cations onto the aromatic ring, yielding highly deuterated products quantitatively. researchgate.net

Catalytic methods represent another significant frontier. Copper-catalyzed transfer hydrodeuteration has emerged as a powerful technique for the precise, site-selective installation of deuterium into small molecules. marquette.edu These methods offer advantages like tunable reaction conditions and tolerance of a broad range of substrates, avoiding the need for highly flammable deuterium gas. marquette.edu For aromatic carbonyl compounds specifically, novel ruthenium-catalyzed C-H activation methodologies have been developed. These systems can use transient directing groups formed in situ to guide the selective deuteration of specific positions on the molecule.

Furthermore, reductive dehalogenation offers a pathway to creating specifically deuterated benzoic acids. This has been demonstrated by treating corresponding bromobenzoic acids with Raney Cu-Al alloy in an alkaline deuterium oxide solution, providing a route to various ring-deuterated isomers. rsc.org The continuous evolution of these methods is crucial for producing the high-purity, precisely labeled compounds required for advanced scientific applications. acs.org

Comparison of Modern Deuteration Methodologies

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Applicability |

| Acid-Catalyzed H/D Exchange | Deuterium Chloride (DCl) | Deuterium Oxide (D₂O) | Simple, quantitative yield, practical for lab-scale production. researchgate.net | Hydroxybenzoic acids and other activated aromatic systems. researchgate.net |

| Catalytic Transfer Hydrodeuteration | Copper (Cu) catalysts | Isopropanol-d8, Silanes | High site-selectivity, avoids D₂ gas, tunable conditions. marquette.edu | Unactivated terminal alkenes and other specific functional groups. marquette.edu |

| Reductive Dehalogenation | Raney Cu-Al Alloy | Alkaline D₂O Solution | Provides access to specific ring-deuterated isomers. rsc.org | Halogenated benzoic acids. rsc.org |

| Hydrogen-Deuterium Exchange | Palladium on Carbon (Pd/C) | Deuterium Gas (D₂) & D₂O | Efficient for alkyl-substituted aromatics. | Alkyl-substituted benzene (B151609) derivatives. |

Expansion into Specialized Analytical Chemistry Techniques

Isotopically labeled compounds like this compound are indispensable tools in modern analytical chemistry, primarily for their role as internal standards in quantitative analysis. acs.org The substitution of hydrogen with deuterium results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a distinct, higher mass. This property is fundamental to the technique of isotope dilution mass spectrometry (IDMS). wikipedia.org

In mass spectrometry (MS), a known quantity of the deuterated standard is added to a sample. wikipedia.org The labeled compound co-elutes with the unlabeled analyte during chromatographic separation and serves as a precise reference for quantification. Because the standard and analyte behave nearly identically during sample preparation, extraction, and ionization, any sample loss or matrix effects can be accurately corrected for. This leads to significantly improved accuracy and precision in complex matrices. acs.org Precisely labeled compounds are crucial for elucidating the metabolism of drugs and for quantitative studies using liquid chromatography-mass spectrometry (LC-MS). acs.org

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling offers unique advantages. Since deuterium has a different gyromagnetic ratio and is NMR-inactive under typical ¹H NMR conditions, its introduction into a molecule simplifies complex proton spectra by removing specific signals. wikipedia.org This selective "silencing" helps in assigning signals in complex molecules. Conversely, in ¹³C NMR, the carbon attached to deuterium shows a characteristic splitting pattern and a slightly shifted resonance, providing valuable structural information. The use of tert-butyl groups, in particular, has been explored as a sensitive probe in NMR studies of large macromolecular complexes, as they can exhibit sharp and intense signals even when attached to very large proteins. nih.gov

Role of Deuterated Standards in Analytical Techniques

| Analytical Technique | Function of Deuterated Compound | Benefit |

| Mass Spectrometry (MS) | Internal Standard | Corrects for sample loss and matrix effects, enabling highly accurate and precise quantification. acs.org |

| Nuclear Magnetic Resonance (NMR) | Spectral Simplification/Probing | Simplifies complex ¹H NMR spectra; provides structural information in ¹³C NMR; acts as a sensitive probe for studying large molecules. wikipedia.orgnih.gov |

| Infrared (IR) Spectroscopy | Vibrational Mode Analysis | C-D bonds have different vibrational frequencies than C-H bonds, allowing for the study of specific bond dynamics. wikipedia.org |

Potential Contributions to Materials Science Research through Isotopic Labeling

The application of isotopic labeling with deuterium extends significantly into materials science, where it provides a powerful method for enhancing material properties and investigating fundamental processes. The "Kinetic Isotope Effect" (KIE) is a key principle, where the greater mass of deuterium compared to protium (B1232500) (the common hydrogen isotope) results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. isowater.comoled-info.com This increased bond strength can slow down chemical reactions and degradation pathways where C-H bond cleavage is the rate-limiting step. deutramed.com

Beyond OLEDs, deuterated polymers are valuable tools for probing the structure and dynamics of polymer-based materials. resolvemass.ca Techniques like neutron scattering rely heavily on the contrast between deuterated and non-deuterated components to visualize polymer chains, study their conformation in blends and composites, and analyze their movement. acs.org This allows researchers to understand polymer degradation, surface interactions, and mechanical properties at a molecular level, which is essential for designing advanced materials with tailored characteristics. The non-deuterated form of the subject compound, 4-tert-butylbenzoic acid, is already used as a stabilizer and an intermediate in polymer production, suggesting that its deuterated analogues could be employed to study and potentially improve the stability and performance of these polymers.

Q & A

Q. What are the recommended synthesis and purification methodologies for 4-tert-Butylbenzoic-D13 Acid in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or custom synthesis using deuterated precursors (e.g., tert-butyl-d14 benzene derivatives as intermediates) . Purification may require recrystallization in deuterated solvents or column chromatography to isolate isotopic analogs. Reaction conditions (e.g., temperature, pH) should align with kinetic isotope effect (KIE) considerations to minimize proton-deuterium exchange contamination . For reactor design, ensure scalability using principles from reaction fundamentals (e.g., continuous flow systems for controlled deuteration) .

Q. How can researchers characterize the structural and isotopic purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm deuterium incorporation (absence of proton signals) and -NMR for tert-butyl group verification .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., m/z shifts corresponding to D13 substitution) .

- X-ray Crystallography : For crystalline derivatives, compare bond lengths and angles with non-deuterated analogs to assess isotopic substitution accuracy .

Q. What safety protocols and storage conditions are critical for handling deuterated benzoic acid derivatives?

- Methodological Answer :

- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation/contact. Refer to safety data sheets (SDS) for non-deuterated analogs (e.g., 4-Bromobenzoic acid protocols) .

- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent isotopic exchange or degradation. Avoid proximity to strong acids/bases .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of this compound in catalytic processes?

- Methodological Answer :

- Experimental Design : Conduct parallel reactions with protonated and deuterated analogs to measure KIE. Use stopped-flow techniques or in-situ monitoring (e.g., FTIR) to track reaction rates .

- Computational Modeling : Employ Density Functional Theory (DFT) to simulate transition states and compare activation energies between isotopologs .

- Data Interpretation : Normalize rate constants to account for isotopic mass differences and validate using Arrhenius/Eyring equations .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in deuterated benzoic acid studies?

- Methodological Answer :

- Comparative Analysis : Cross-validate results with multiple techniques (e.g., crystallography vs. NMR) to identify systematic errors .

- Factorial Design : Vary parameters (e.g., solvent polarity, catalyst loading) to isolate variables causing discrepancies .

- Literature Benchmarking : Compare findings with primary sources (e.g., CCDC structural databases) to assess alignment with established data .

Q. How can computational tools optimize the design of deuterated benzoic acid derivatives for specific applications?

- Methodological Answer :

- Virtual Screening : Use software like Gaussian or Schrödinger to model isotopic substitution effects on electronic properties (e.g., pKa, solubility) .

- Molecular Dynamics (MD) : Simulate deuterium’s impact on molecular stability in biological systems (e.g., protein-ligand binding studies) .

- Data Integration : Combine computational outputs with experimental results (e.g., docking scores vs. in vitro assays) to refine synthesis targets .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under extreme conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to high temperature/pressure and analyze degradation products via LC-MS/MS .

- Isotopic Tracing : Use -labeled analogs to track deuterium redistribution in degradation byproducts .

- Spectroscopic Monitoring : Employ Raman or FTIR to detect intermediate species during thermal decomposition .

Methodological Best Practices

- Experimental Reproducibility : Document reaction parameters (e.g., solvent deuteration level, catalyst batch) meticulously to enable replication .

- Data Validation : Use primary literature and structural databases (e.g., CCDC, ChemSpider) to cross-check spectral/analytical data .

- Ethical Citation : Acknowledge synthetic protocols from peer-reviewed journals, avoiding non-academic sources like vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.